REACTION_CXSMILES
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CS(O[CH:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1)(=O)=O.C1CCN2C(=NCCC2)CC1>C1COCC1>[N:9]1([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH:7]=[CH:6][CH2:11][CH2:10]1
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Name
|
|
Quantity
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312 g
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Type
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reactant
|
Smiles
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CS(=O)(=O)OC1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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400 g
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Type
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reactant
|
Smiles
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C1CCC2=NCCCN2CC1
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Name
|
|
Quantity
|
4.5 L
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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ice water
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Quantity
|
2 L
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (2 L)
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Type
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WASH
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Details
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The combined organic phase was washed with 1 M HCl solution (4 L×2), aq. NaHCO3 (4 L)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
The residue was concentrated
|
Name
|
|
Type
|
product
|
Smiles
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N1(CCC=CC1)C(=O)OC(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |